Lactosyl ceramide

Immunology Neutrophil Biology Lipidomics

Lactosyl ceramide (LacCer) is the definitive glycosphingolipid for Lyn-coupled lipid raft studies—constituting ~70% of neutrophil GSLs with unique Src kinase coupling not replicated by PtdGlc or simple ceramides. Its 32-fold upregulation in renal tumors and direct role in eNOS downregulation make it essential for oncology and vascular oxidative stress research. As precursor to ganglio-/lacto-/globo-series glycolipids and a direct mediator of non-opsonic phagocytosis and superoxide generation, LacCer delivers experimental specificity that in-class substitution cannot achieve.

Molecular Formula C53H101NO13
Molecular Weight 960.4 g/mol
Cat. No. B12059762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactosyl ceramide
Molecular FormulaC53H101NO13
Molecular Weight960.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(CCC=CCCCCCCCCCCCC)C(C(=O)NCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
InChIInChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-41(36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2)44(57)51(63)54-40-64-52-49(62)47(60)50(43(39-56)66-52)67-53-48(61)46(59)45(58)42(38-55)65-53/h30,32,41-50,52-53,55-62H,3-29,31,33-40H2,1-2H3,(H,54,63)/b32-30+/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-,52-,53+/m1/s1
InChIKeyDAMLYUHJAAMPKB-FUCKFSFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactosyl Ceramide (LacCer): Definition, Chemical Identity, and Procurement-Relevant Specifications


Lactosyl ceramide (LacCer) is a neutral glycosphingolipid consisting of a lactose disaccharide (Galβ1-4Glc) linked to a ceramide backbone (N-acyl sphingosine). It is identified by CAS number 4682-48-8 and PubChem CID 6450208, with a molecular formula of C₅₃H₁₀₁NO₁₃ and a molecular weight of approximately 960.4 g/mol for the tricosanoyl (C23:0) fatty acid variant . LacCer serves as a critical biosynthetic precursor for complex glycosphingolipids, including the ganglio-, lacto-, and globo-series [1]. Unlike its monoglycosylceramide precursors, LacCer is distinguished by its unique biological functions, such as forming Lyn-coupled lipid microdomains on neutrophils and acting as a pattern recognition receptor (PRR) [2].

Why Lactosyl Ceramide Cannot Be Readily Replaced by Glucosylceramide, Galactosylceramide, or Phosphatidylglucoside in Functional Assays


Generic substitution among glycosphingolipids is precluded by profound differences in their cellular expression, membrane microdomain organization, and functional coupling to specific signaling machinery. For instance, LacCer constitutes ~70% of total glycosphingolipids in human neutrophils and is uniquely coupled to the Src family kinase Lyn, whereas phosphatidylglucoside (PtdGlc) forms spatially distinct domains and regulates apoptosis [1]. Furthermore, LacCer and its monoglycosylceramide precursors, glucosylceramide (GlcCer) and galactosylceramide (GalCer), exhibit diastereomeric specificity and distinct biological activities, with LacCer uniquely positioned as a precursor for complex gangliosides and a direct mediator of innate immune responses [2]. These structural and functional disparities render simple in-class substitution invalid for experiments requiring specific biological outcomes, as detailed in the quantitative evidence below.

Quantitative Evidence of Lactosyl Ceramide's Differentiation from Key Glycosphingolipid Comparators


Neutrophil Glycosphingolipid Abundance: LacCer vs. Phosphatidylglucoside

In human neutrophils, LacCer is the predominant glycosphingolipid, representing approximately 70% of the total glycosphingolipid pool. In stark contrast, phosphatidylglucoside (PtdGlc) is a minor component, and its expression is largely confined to differentiating neutrophils rather than mature cells [1]. This stark difference in abundance and expression pattern underscores LacCer's non-substitutable role in mature neutrophil function.

Immunology Neutrophil Biology Lipidomics

Membrane Microdomain Formation and Functional Coupling: LacCer-Lyn vs. PtdGlc

LacCer and PtdGlc form distinct membrane microdomains on the plasma membrane of human neutrophils. LacCer-enriched domains are characterized by their association with the Src family kinase Lyn and are essential for mediating innate immune functions like phagocytosis and superoxide generation [1]. In contrast, PtdGlc domains lack this specific kinase coupling and are instead linked to Fas-dependent apoptosis [2]. This differential protein-lipid interaction translates directly to divergent functional outcomes.

Cell Signaling Lipid Rafts Membrane Biology

LacCer Endothelial Dysfunction vs. Ceramide Analogs

Treatment of porcine coronary artery rings with LacCer (0.1-10 µM) for 24 hours induced a significant, concentration-dependent impairment of endothelium-dependent vasorelaxation (bradykinin-induced) compared to untreated controls (P<0.05) [1]. This dysfunction was mechanistically linked to LacCer's ability to increase superoxide anion production and downregulate eNOS expression. In contrast, naturally occurring ceramide (C18Cer) and dihydro C6Cer did not exhibit these specific effects on endothelial function or toxin cytotoxicity, highlighting LacCer's unique pathogenic profile [2].

Vascular Biology Atherosclerosis Oxidative Stress

Tumor-Associated Upregulation: LacCer vs. GlcCer in Renal Cancer

In a mouse xenograft model of renal cancer, tumor growth over 26 days was associated with a 32-fold increase in LacCer levels. Treatment with D-PDMP, an inhibitor of glucosylceramide synthase and LacCer synthase (β-1,4-GalT-V), led to a marked reduction in tumor volume. This anti-tumor effect was accompanied by a decrease in LacCer mass and a concurrent increase in GlcCer levels, demonstrating a specific and inverse relationship between LacCer synthesis and tumor progression [1].

Oncology Cancer Metabolism Glycosphingolipids

iNKT Cell Modulation: α-Lactosylceramide vs. α-Galactosylceramide

α-Lactosylceramide (α-LacCer), a synthetic analog of LacCer, functions as a weak agonist for invariant natural killer T (iNKT) cells. Critically, when co-administered with the potent agonist α-galactosylceramide (α-GalCer), α-LacCer competitively inhibits α-GalCer-induced production of IL-4 and IFN-γ [1]. In vivo, this translates to the amelioration of α-GalCer-induced airway hyperreactivity and neutrophilia. This demonstrates that structural modification (lactose vs. galactose) confers a specific antagonistic property not present in the comparator.

Immunology iNKT Cells Drug Development

Strategic Research and Industrial Applications of Lactosyl Ceramide Supported by Quantitative Differentiation Data


Investigating Neutrophil Innate Immunity and Phagocytosis

LacCer is the molecule of choice for studying the formation of Lyn-coupled lipid rafts on mature human neutrophils and their role in non-opsonic phagocytosis and superoxide generation [1]. Substituting LacCer with other glycosphingolipids like PtdGlc would alter the study's focus to apoptosis or differentiation pathways [2].

In Vitro Modeling of Endothelial Dysfunction and Atherosclerosis

LacCer is uniquely suited for inducing endothelial dysfunction in ex vivo vascular models (e.g., porcine coronary artery rings) and in human coronary artery endothelial cells (HCAECs) [3]. Its specific effects on eNOS downregulation and superoxide production are not replicated by simple ceramides, making it a critical tool for studying vascular oxidative stress and testing antioxidant therapies [3].

Renal Cancer Metabolism and Glycosphingolipid-Targeted Therapy Research

In renal cancer models, LacCer serves as a specific biomarker and driver of tumor angiogenesis and proliferation. Its 32-fold upregulation in tumors [4] justifies its use in studies evaluating LacCer synthase (β-1,4-GalT-V) inhibitors like D-PDMP, and in exploring the metabolic shift from GlcCer to LacCer during oncogenesis [4].

Developing iNKT Cell Antagonists for Inflammatory Diseases

Synthetic derivatives like α-lactosylceramide (α-LacCer) are valuable for developing therapeutic strategies to inhibit iNKT cell activation in diseases such as asthma and liver injury. Their ability to act as CD1d-binding antagonists, in contrast to α-GalCer agonists, is a key differentiator [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lactosyl ceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.